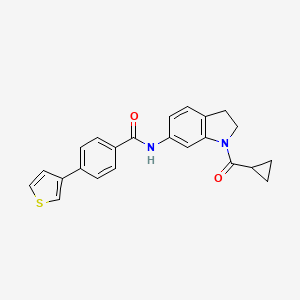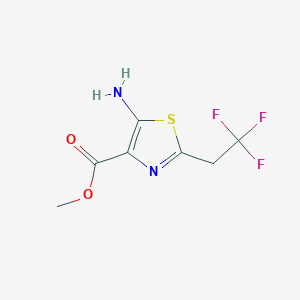
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, commonly known as Cpd-A, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. Cpd-A is a synthetic compound that belongs to the indole-3-carboxamide family and has a molecular weight of 394.48 g/mol.
作用机制
The mechanism of action of Cpd-A is not fully understood. However, it has been suggested that Cpd-A exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Cpd-A has also been shown to interact with various proteins, including HSP90, HDAC6, and VEGFR2.
Biochemical and Physiological Effects:
Cpd-A has been shown to have various biochemical and physiological effects. In cancer cells, Cpd-A has been found to induce cell cycle arrest, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation, Cpd-A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, Cpd-A has been shown to enhance neuroplasticity and improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using Cpd-A in lab experiments is its high potency and specificity. Cpd-A has been shown to exhibit potent biological activity at low concentrations, which makes it an ideal tool for studying various biological processes. Another advantage of using Cpd-A is its ease of synthesis, which allows for large-scale production. However, one of the limitations of using Cpd-A in lab experiments is its relatively short half-life, which requires frequent dosing.
未来方向
There are several future directions for the research on Cpd-A. One of the areas of interest is the development of Cpd-A analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential applications of Cpd-A in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the elucidation of the precise mechanism of action of Cpd-A and its interaction with various proteins and signaling pathways is an important area of future research.
Conclusion:
In conclusion, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, or Cpd-A, is a synthetic compound that has shown promising results in various research fields, including cancer, inflammation, and neurological disorders. Cpd-A exerts its effects by modulating various signaling pathways and interacting with various proteins. Cpd-A has several advantages for lab experiments, including its high potency and ease of synthesis, but also has limitations, such as its short half-life. The future directions for the research on Cpd-A include the development of analogs with improved pharmacokinetic properties, investigation of its potential applications in the treatment of other diseases, and elucidation of its precise mechanism of action.
合成方法
Cpd-A can be synthesized through a multistep process that involves the condensation of indole-3-carboxylic acid with cyclopropanecarbonyl chloride followed by the reaction of the resulting compound with 3-thiophenecarboxylic acid and 4-dimethylaminopyridine. The final product is obtained through purification using column chromatography.
科学研究应用
Cpd-A has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurological disorders. In cancer research, Cpd-A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, Cpd-A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Cpd-A has been shown to improve cognitive function and memory by enhancing neuroplasticity.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22(17-3-1-15(2-4-17)19-10-12-28-14-19)24-20-8-7-16-9-11-25(21(16)13-20)23(27)18-5-6-18/h1-4,7-8,10,12-14,18H,5-6,9,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYQELMTJHSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)

![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)
![6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2559318.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)
![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)